molecular formula C17H13N3O3 B2528959 N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide CAS No. 881453-56-1

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2528959
CAS No.: 881453-56-1
M. Wt: 307.309
InChI Key: ULUBZBVRNDKLJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.309. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Ligand Design

The design and synthesis of novel ligands for catalytic applications have been a significant area of research. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012). These findings highlight the potential of tailored quinoxaline derivatives in enhancing asymmetric catalysis, a cornerstone in the synthesis of chiral pharmaceutical ingredients.

Pharmacological Evaluation

Quinoxalin-2-carboxamides have been designed and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the therapeutic potential of quinoxaline derivatives in addressing conditions mediated by 5-HT3 receptors (Mahesh et al., 2011). This work demonstrates the versatility of quinoxaline derivatives in developing new pharmacological agents.

Antimicrobial and Antitubercular Activity

Quinoxaline derivatives have been studied for their antimicrobial properties. Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against bacterial and yeast strains, providing insights into their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, Moreno et al. (2003) synthesized quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives and evaluated their in vitro anti-tuberculosis activity, highlighting the scope of quinoxaline derivatives in combating tuberculosis (Moreno et al., 2003).

Material Science and Polymer Chemistry

In materials science, Baek et al. (2003) explored the room-temperature free-radical-induced polymerization of 1,1'-(methylenedi-1,4-phenylene)bismaleimide via a novel diphenylquinoxaline-containing hyperbranched aromatic polyamide, opening new avenues in the development of thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Electrochemistry

Shah et al. (2014) probed the pH-dependent electrochemistry of a novel quinoxaline carboxylic acid derivative, illustrating the compound's redox behavior and its potential applications in electrochemical sensors or energy storage devices (Shah et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17(12-2-3-13-14(8-12)19-6-5-18-13)20-9-11-1-4-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBZBVRNDKLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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